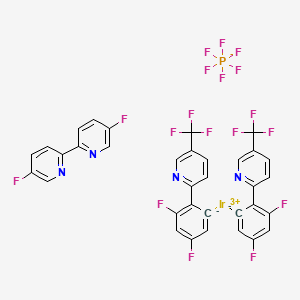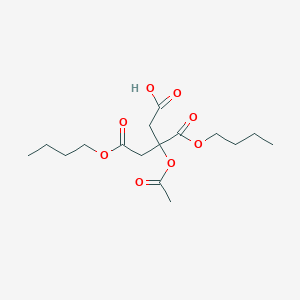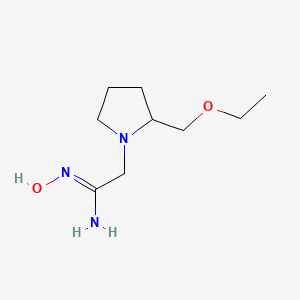![molecular formula C11H10F2N2O2 B13429763 Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a difluoromethyl group attached to the imidazo[1,2-a]pyridine core, which is further esterified with an ethyl carboxylate group. The unique structure of this compound makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of aminopyridine with ethyl 3-bromo-2-oxo propanoate in refluxing ethanol . This reaction leads to the formation of the imidazo[1,2-a]pyridine core, which is then functionalized with a difluoromethyl group through various synthetic strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes. The difluoromethyl group enhances the compound’s stability and binding affinity to its targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
Imidazo[1,2-a]pyridine analogues: These analogues have various substitutions on the imidazo[1,2-a]pyridine core, leading to different chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other analogues.
Eigenschaften
Molekularformel |
C11H10F2N2O2 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H10F2N2O2/c1-2-17-11(16)9-8(10(12)13)14-7-5-3-4-6-15(7)9/h3-6,10H,2H2,1H3 |
InChI-Schlüssel |
USTYNHQUXWECKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)

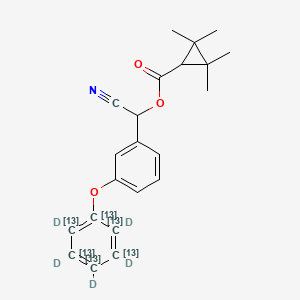

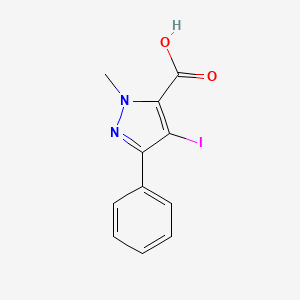

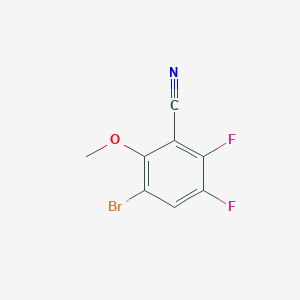
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)
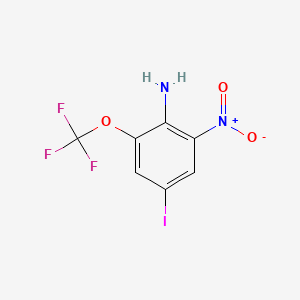
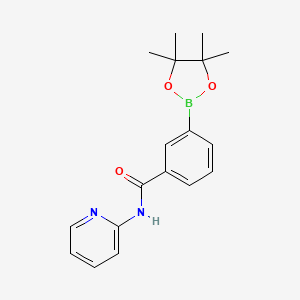
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
